molecular formula C8H13NO2 B6161642 8-oxa-1-azaspiro[4.5]decan-2-one CAS No. 1555334-91-2

8-oxa-1-azaspiro[4.5]decan-2-one

Cat. No.: B6161642
CAS No.: 1555334-91-2
M. Wt: 155.19 g/mol
InChI Key: RVFOSKMRILPZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-1-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a six-membered ring system with oxygen (oxa) at position 8 and nitrogen (aza) at position 1, fused to a five-membered lactam ring (2-one). Its molecular formula is C₉H₁₃NO₂ (molecular weight: 170.21 g/mol) . The compound is synthesized via catalytic hydrogenation of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate using Raney nickel under high-pressure H₂, yielding an 86% isolated product .

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-1-2-8(9-7)3-5-11-6-4-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFOSKMRILPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

8-oxa-1-azaspiro[4.5]decan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations

8-Hydroxy derivatives (e.g., C₉H₁₃NO₃) exhibit increased polarity (pKa ~14.97), improving aqueous solubility but reducing blood-brain barrier penetration .

Heteroatom Positioning :

  • Replacing oxygen with sulfur (e.g., 9-methylene-7-oxa-1-thiaspiro[4.5]decan-8-one ) alters ring puckering dynamics, as shown by DNMR studies (ΔG‡ ~7–8.5 kcal/mol for ring reversal) .
  • 3-Oxa-1,8-diazaspiro[4.5]decan-2-one (C₇H₁₀N₂O₂) demonstrates reduced steric bulk, favoring synthetic scalability (99% yield) .

Biological Relevance: Amino-substituted analogs (e.g., 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride) are intermediates in kinase inhibitors, with modified logP values influencing target binding . Halogenated pyridinyl derivatives (e.g., 8-(2-amino-3-fluoropyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) show enhanced selectivity in small-molecule modulators, as evidenced by LC–MS (m/z 301/303) and 19F NMR data .

Physicochemical and Spectroscopic Data

Table 2: Analytical Profiles

Compound LC–MS (m/z) ¹H NMR (DMSO-d6, δ ppm) Key Applications
8-Oxa-1-azaspiro[4.5]decan-2-one 170 (M+H)+ 3.33–3.13 (m, 4H), 1.93–1.79 (m, 4H) CNS drug scaffolds
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one 235 (M+Na)+ N/A Antibacterial lead optimization
8-Amino-1-azaspiro[4.5]decan-2-one HCl 198 (M-Cl)+ 169.28 (C=O), 56.81 (spiro C) Kinase inhibitor intermediates

Biological Activity

8-Oxa-1-azaspiro[4.5]decan-2-one is a compound belonging to the spirocyclic class of molecules, which has garnered interest for its potential biological activities, particularly in pharmacology. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H15NOC_{10}H_{15}NO, with a molecular weight of approximately 165.24 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

Muscarinic Agonism

Research has indicated that derivatives of this compound exhibit activity as muscarinic agonists. A study published in 1995 synthesized various 1-oxa-8-azaspiro[4.5]decane derivatives and evaluated their effects as M1 muscarinic agonists, which are relevant in the treatment of Alzheimer's disease. Among the compounds tested, some exhibited significant agonistic activity, stimulating phosphoinositide hydrolysis in rat hippocampal slices, suggesting their potential therapeutic applications in cognitive dysfunctions associated with dementia .

Sigma Receptor Activity

Another area of investigation involves the sigma receptor system. A study highlighted the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decan derivatives as selective sigma-1 receptor ligands. These compounds showed promise as potential brain imaging agents due to their selective binding properties . The sigma receptors are implicated in various neurological processes and may play a role in modulating pain and neuroprotection.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 muscarinic agonist
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePartial agonist for M1 receptors
1-Oxa-8-azaspiro[4.5]decane derivativesSelective sigma receptor ligands

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features allow for interactions with various neurotransmitter systems, particularly involving muscarinic and sigma receptors.

Sigma Receptor Interaction

The sigma receptors are known to modulate neurotransmitter release and have been implicated in the modulation of pain and neuroprotection. Compounds that selectively bind to these receptors may offer new avenues for treating conditions such as chronic pain or neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.